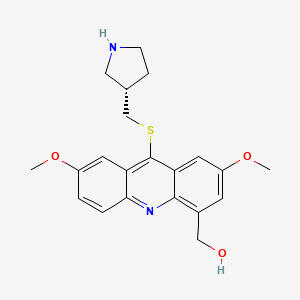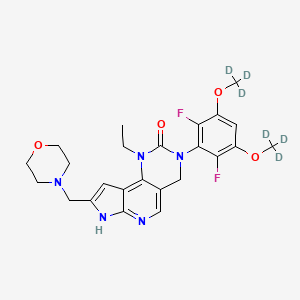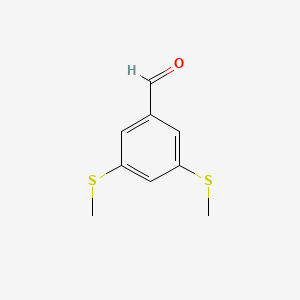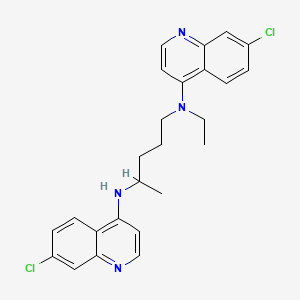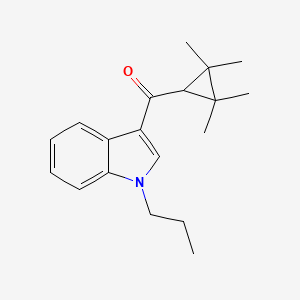
(1-Propyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanamine, N-methyl-N-2-propenyl is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain with a terminal amine group that is substituted with a methyl and a 2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N-methyl-N-2-propenyl can be synthesized through several methods. One common approach involves the alkylation of 1-dodecanamine with 2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-dodecanamine, N-methyl-N-2-propenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanamine, N-methyl-N-2-propenyl undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
1-Dodecanamine, N-methyl-N-2-propenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, corrosion inhibitors, and antistatic agents.
Mecanismo De Acción
The mechanism by which 1-dodecanamine, N-methyl-N-2-propenyl exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The amine group can also interact with various molecular targets, influencing signaling pathways and enzymatic activities.
Comparación Con Compuestos Similares
- 1-Dodecanamine, N,N-dimethyl-
- 1-Dodecanamine, N-ethyl-N-2-propenyl-
- 1-Dodecanamine, N-methyl-N-2-butyl-
Comparison: 1-Dodecanamine, N-methyl-N-2-propenyl is unique due to the presence of both a methyl and a 2-propenyl group on the amine nitrogen. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to other similar compounds. The presence of the 2-propenyl group also allows for additional chemical modifications and functionalization, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C19H25NO |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
(1-propylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C19H25NO/c1-6-11-20-12-14(13-9-7-8-10-15(13)20)16(21)17-18(2,3)19(17,4)5/h7-10,12,17H,6,11H2,1-5H3 |
Clave InChI |
BKFRFHCIZQYHLV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
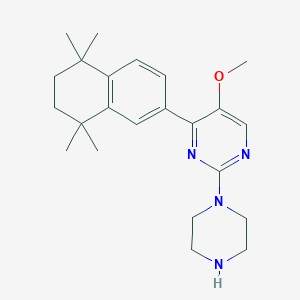
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)

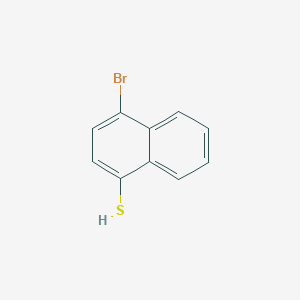
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)
